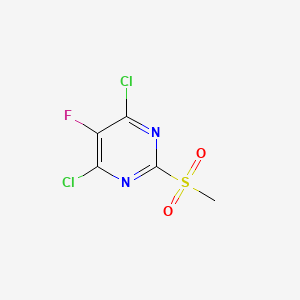

4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and a methylsulfonyl group attached to the pyrimidine ring. It is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position. The methylsulfonyl group is then introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the methylsulfonyl group.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the methylsulfonyl group enhances the compound's solubility and biological activity. The compound's structure allows for various substitutions that can influence its pharmacological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit promising anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Case Study: COX Inhibition

In vitro assays have indicated that several pyrimidine derivatives possess significant inhibitory activity against COX-1 and COX-2 enzymes. For example, compounds derived from this class showed IC50 values comparable to established NSAIDs like celecoxib and diclofenac, indicating their potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 5.46 | 0.78 | 7.23 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

| Diclofenac | 6.74 | 1.10 | 6.12 |

This table illustrates the selectivity of various compounds towards COX enzymes, highlighting the potential of pyrimidine derivatives in therapeutic applications.

Antimalarial Activity

Pyrimidine derivatives have also been explored for their antimalarial properties. Specifically, compounds targeting plasmodial kinases PfGSK3 and PfPK6 have shown promise in inhibiting malaria parasite growth.

Case Study: Dual Kinase Inhibition

Research has identified dual inhibitors that target both PfGSK3 and PfPK6 with significant potency. For instance, certain analogs of this compound demonstrated EC50 values in the nanomolar range against the Plasmodium falciparum strain .

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| Compound A | 552 ± 37 | 1400 ± 13 |

| Compound B | TBD | TBD |

This data indicates that modifications to the pyrimidine core can lead to enhanced activity against malaria parasites.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the pyrimidine ring can significantly influence their efficacy and selectivity.

Key Findings:

- Substituents at the 2-position enhance anti-inflammatory activity.

- The presence of electron-withdrawing groups increases potency against COX enzymes.

- Variations in the methylsulfonyl group can affect solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

- 4,6-Dichloro-5-fluoropyrimidine

- 2,4-Dichloro-5-trifluoromethylpyrimidine

Comparison: Compared to similar compounds, 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .

Biological Activity

4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating inflammatory diseases and cancers. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula for this compound is C7H6Cl2FNO2S with a molecular weight of approximately 239.1 g/mol. Its structure includes a pyrimidine ring with chlorine and fluorine substituents that enhance its reactivity and biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This enzyme plays a critical role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain responses. Inhibition of COX-2 has been linked to anti-inflammatory effects and pain relief.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory activity. In vitro studies have shown that it effectively inhibits COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.

In vivo studies using carrageenan-induced paw edema models have confirmed the compound's efficacy in reducing inflammation and pain, showing significant edema inhibition percentages exceeding those of traditional NSAIDs.

Anticancer Activity

Additionally, this compound has been explored for its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have indicated that treatment with this compound leads to significant apoptosis induction in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Studies

- Inflammatory Disease Models : In a study involving rat models for inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as iNOS and COX-2 mRNA expressions compared to control groups treated with saline or lower doses of standard anti-inflammatory medications .

- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations as low as 10 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in cells undergoing apoptosis, confirming its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the inhibitory potency against COX enzymes. The methylsulfonyl group is also crucial for maintaining solubility and bioavailability, which are essential for effective therapeutic applications .

Properties

IUPAC Name |

4,6-dichloro-5-fluoro-2-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2O2S/c1-13(11,12)5-9-3(6)2(8)4(7)10-5/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSQDCUPRDVXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.